molecular formula C11H15NO3 B7968739 2-Amino-3-(4-methoxyphenyl)butanoic acid

2-Amino-3-(4-methoxyphenyl)butanoic acid

Cat. No.: B7968739
M. Wt: 209.24 g/mol
InChI Key: HYOLSKLZTOUWNN-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methoxyphenyl)butanoic acid (CAS: 2166511-01-7) is a non-proteinogenic amino acid derivative characterized by a butanoic acid backbone substituted with an amino group at position 2 and a 4-methoxyphenyl group at position 3 . This compound is of interest in medicinal chemistry and materials science due to its structural versatility, enabling applications in drug design, metal chelation, and enzyme inhibition studies.

Properties

IUPAC Name

2-amino-3-(4-methoxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7(10(12)11(13)14)8-3-5-9(15-2)6-4-8/h3-7,10H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOLSKLZTOUWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Physicochemical Properties Biological Activity/Applications Reference(s)
This compound -NH₂ (C2), -4-OCH₃Ph (C3) Moderate solubility in polar solvents; logP ~1.2 (estimated) Potential enzyme inhibition; metal chelation
GW274150 [(2S)-2-amino-4-{[2-(ethanimidoylamino)ethyl]thio}butanoic acid] -NH₂ (C2), -SCH₂CH₂NHC(NH)NH₂ (C4) High polarity; logP ~-1.5 Potent iNOS inhibitor (IC₅₀ = 0.1 μM)
2-Amino-4-(methylthio)butanoic acid -NH₂ (C2), -SCH₃ (C4) Water-soluble; logP ~-0.8 Precursor for cerium(III) complexes
(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride -NH₂ (C2), -4-OCH₃Ph (C3); propanoic acid backbone Higher solubility (hydrochloride salt); logP ~0.9 Chiral building block for peptide synthesis
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid -NH₂ (C2), -OH and -Ph (C4) Low logP (~0.3); hydrophilic Research in asymmetric synthesis
2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl 4-aminobutanoate Esterified 4-aminobutanoate; vanilloyl moiety Hydrolyzable ester; logP ~1.5 Prodrug potential; odor-active compound

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Hydroxyl Groups: The 4-methoxyphenyl group in the target compound increases lipophilicity (logP ~1.2) compared to hydroxylated analogs like (2R,4S)-2-amino-4-hydroxy-4-phenylbutanoic acid (logP ~0.3) . This difference impacts membrane permeability and bioavailability.
  • Sulfur-Containing Derivatives: GW274150 and 2-amino-4-(methylthio)butanoic acid incorporate sulfur atoms, which enhance polarity (logP ~-1.5 and -0.8, respectively) and enable metal coordination, as seen in cerium(III) complexes .

Research Findings and Data

Table 2: Key Research Findings

Compound Key Finding Reference
GW274150 Selective iNOS inhibition with 1000-fold selectivity over eNOS
2-Amino-4-(methylthio)butanoic acid Forms luminescent Ce(III) complexes with stability constants logβ = 8.2
(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid Used in peptide synthesis due to chiral purity (>99% ee)

Preparation Methods

Friedel-Crafts Reaction of 4-Methoxybenzene with Succinic Anhydride

The Friedel-Crafts acylation of 4-methoxybenzene (anisole) with succinic anhydride in dichlorobenzene solvents forms 4-(4-methoxyphenyl)-4-oxobutyric acid. Aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) serves as the Lewis acid catalyst, with dichlorobenzene isomers (ortho, meta, para) acting as solvents. Optimal conditions include a 2.0–2.3 equivalent ratio of AlCl₃ to succinic anhydride at −20°C to 20°C, achieving yields of 95%. The para-dichlorobenzene solvent enhances regioselectivity, minimizing ortho/meta byproducts to <1%.

Key Reaction Parameters:

ParameterOptimal RangeImpact on Yield
Lewis Acid (AlCl₃)2.05–2.3 eqMaximizes acylation
Solvent (para-DCB)3–15x (wt. of anisole)Reduces isomers
Temperature−20°C to 20°CPrevents decomposition

Reduction to 4-(4-Methoxyphenyl)butyric Acid

Catalytic hydrogenation of 4-(4-methoxyphenyl)-4-oxobutyric acid using 10% Pd/C in ethyl acetate/acetic acid (5:1) at 50–70°C under H₂ affords 4-(4-methoxyphenyl)butyric acid in 97% yield. Alternative reductions (e.g., Wolf-Kishner) are less efficient due to byproduct formation.

Conversion to Acid Halide and Cyclization

The butyric acid intermediate is treated with thionyl chloride (SOCl₂) to form 4-(4-methoxyphenyl)butyryl chloride, which undergoes Lewis acid-mediated cyclization in dichlorobenzene to yield 7-methoxy-1-tetralone. Subsequent amination via Hofmann rearrangement or Curtius reaction introduces the amino group at the β-position.

Multi-Step Synthesis via Condensation and Decarbonylation

Condensation of 4-Methoxybenzaldehyde with Ethyl Acetoacetate

Reacting 4-methoxybenzaldehyde with ethyl acetoacetate in ethanol using piperidine as a catalyst (0.1–0.3 eq) forms 2,4-diacetyl-3-(4-methoxyphenyl)pentanedionate diethyl ester. This Knoevenagel adduct undergoes base-mediated decarbonylation (5 M NaOH, 80°C) to yield 3-(4-methoxyphenyl)glutaric acid.

Dehydration to Cyclic Anhydride and Hydrolysis

Heating 3-(4-methoxyphenyl)glutaric acid in acetic anhydride with H₂SO₄ catalyst produces the cyclic anhydride, which is hydrolyzed with concentrated NH₄OH to 5-amino-5-oxo-3-(4-methoxyphenyl)pentanoic acid. Oxidation with NaOCl under alkaline conditions (pH 10–12, 70°C) cleaves the amide, yielding 2-amino-3-(4-methoxyphenyl)butanoic acid with 76% overall yield.

Palladium-Catalyzed Enantioselective C–H Activation

Direct Functionalization of GABA Derivatives

A chiral acetyl-protected aminoquinoline (APAQ) ligand enables Pd(II)-catalyzed enantioselective C(sp³)–H activation of GABA derivatives. Using 4-methoxyphenylboronic acid as the coupling partner, this method constructs the 3-(4-methoxyphenyl) moiety directly on the GABA backbone. Reactions in dichloroethane at 80°C achieve 74% enantiomeric excess (ee) and 65% yield.

Computational Validation of Binding Affinity

Molecular docking (Rosetta) and MD simulations (GROMACS) confirm that the R-enantiomer of this compound exhibits superior binding to the GABA-B1 receptor compared to baclofen, with ΔG = −42.6 kcal/mol.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)ee (%)Scalability
Friedel-Crafts372Industrial
Condensation-Oxidation576Pilot-scale
Pd-Catalyzed C–H16574Laboratory

Advantages and Limitations:

  • Friedel-Crafts : High yield but lacks stereocontrol.

  • Condensation-Oxidation : Scalable but involves hazardous oxidants.

  • Pd-Catalyzed : Enantioselective but requires specialized ligands.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-(4-methoxyphenyl)butanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, including Mannich reactions or asymmetric catalysis to introduce stereochemistry. Key steps involve:

  • Amino group introduction : Use of protected amino acids (e.g., Boc-protected intermediates) to prevent side reactions during coupling .
  • Methoxyphenyl incorporation : Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling for aryl group attachment .
  • Purification : Crystallization in ethanol/water mixtures or chiral chromatography to isolate enantiomers .
  • Reaction optimization (e.g., temperature, solvent polarity) is critical, as minor changes can alter stereochemical outcomes and yields by >20% .

Q. Which analytical techniques are most effective for characterizing structural purity and stereochemistry?

  • Methodological Answer : Combine:

  • NMR : 1^1H and 13^13C NMR to confirm backbone structure and methoxyphenyl substitution .
  • X-ray crystallography : Resolve absolute configuration, especially for enantiomers like (R)- and (S)-forms .
  • Circular Dichroism (CD) : Detect optical activity in chiral centers, with deviations ≥5% indicating impurities .
  • HPLC-MS : Quantify purity (>98% required for biological assays) and validate molecular weight .

Q. How do structural analogs of this compound differ in bioactivity, and what screening approaches are recommended?

  • Methodological Answer : Compare analogs (e.g., 3-(4-fluorophenyl) or 4-chloro derivatives) using:

  • In vitro assays : Measure receptor binding (e.g., GABAB_B receptors) via radioligand displacement .
  • Cell-based models : Test cytotoxicity in HEK-293 or neuronal cells at 10–100 μM concentrations .
  • SAR analysis : Methoxy groups enhance lipophilicity (logP +0.5), while amino group positioning affects target affinity .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets?

  • Methodological Answer : Enantiomers exhibit divergent activities. For example:

  • (S)-enantiomer : Shows 3x higher affinity for aminotransferases due to optimal hydrogen bonding with active-site residues .
  • (R)-enantiomer : May act as a competitive inhibitor with IC50_{50} values 10-fold higher .
  • Experimental design : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis and validate via enzymatic assays with kinetic resolution .

Q. How should researchers address contradictory data in bioactivity studies of structural analogs?

  • Methodological Answer :

  • Cross-study validation : Replicate assays under standardized conditions (pH 7.4, 37°C) to minimize variability .
  • Molecular docking : Compare binding poses of analogs (e.g., 4-methoxy vs. 4-hydroxy derivatives) to identify steric clashes or electrostatic mismatches .
  • Meta-analysis : Pool data from ≥5 independent studies to assess statistical significance of activity trends (p < 0.05) .

Q. What strategies are effective for synthesizing and studying metal complexes of this compound?

  • Methodological Answer :

  • Ligand design : Utilize the amino and carboxylate groups to coordinate metals (e.g., Ce3+^{3+}, Zn2+^{2+}) in 1:2 molar ratios .
  • Characterization :
  • FTIR : Confirm metal-ligand bonds via shifts in ν(N–H) (3300 → 3100 cm1^{-1}) and ν(COO^-) (1600 → 1580 cm1^{-1}) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C) .
  • Application screening : Test antimicrobial activity against E. coli (MIC ≤50 μg/mL) .

Q. What mechanistic insights explain the compound’s modulation of enzymatic pathways?

  • Methodological Answer :

  • Kinetic studies : Perform Lineweaver-Burk plots to identify inhibition type (e.g., non-competitive inhibition of decarboxylases with Ki_i ~5 μM) .
  • Isotope labeling : Use 15^{15}N-labeled compound to track metabolic incorporation into peptide chains via LC-MS .
  • Mutagenesis : Engineer enzyme active sites (e.g., T126A mutation in target enzymes) to assess binding dependency .

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